(5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
(5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a naphthalene moiety, and an ethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-ethyl-2-thioxothiazolidin-4-one with 3-(naphthalen-1-ylmethoxy)benzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing techniques such as crystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazolidinone ring or the naphthalene moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the thiazolidinone ring.
Scientific Research Applications
Chemistry
In chemistry, (5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block in organic synthesis
Biology and Medicine
This compound has shown promise in biological and medicinal research. It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The presence of the thiazolidinone ring is particularly significant, as it is known to exhibit various biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity could be due to the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-(3-methylanilino)-1,3-thiazol-4-one
- **(5E)-5-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione
Uniqueness
What sets (5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the naphthalene moiety, in particular, may enhance its interactions with biological targets, making it a compound of interest for further research.
Properties
IUPAC Name |
(5E)-3-ethyl-5-[[3-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2S2/c1-2-24-22(25)21(28-23(24)27)14-16-7-5-11-19(13-16)26-15-18-10-6-9-17-8-3-4-12-20(17)18/h3-14H,2,15H2,1H3/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQISYGVFYFHFA-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=CC=C2)OCC3=CC=CC4=CC=CC=C43)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=CC=C2)OCC3=CC=CC4=CC=CC=C43)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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